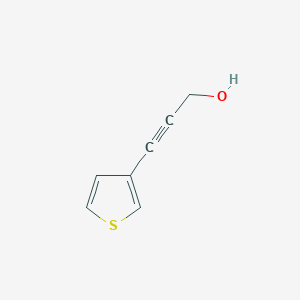

3-(3-Thienyl)-2-propyn-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-thiophen-3-ylprop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6OS/c8-4-1-2-7-3-5-9-6-7/h3,5-6,8H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGIHHGUVGWIHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10479440 | |

| Record name | 3-(3-thienyl)-2-propyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170859-75-3 | |

| Record name | 3-(3-Thienyl)-2-propyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170859-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-thienyl)-2-propyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 3-(3-Thienyl)-2-propyn-1-ol

Executive Summary

This technical guide details the synthesis, purification, and characterization of 3-(3-Thienyl)-2-propyn-1-ol , a critical intermediate in medicinal chemistry and materials science. This molecule features a thiophene ring (a bioisostere for phenyl groups) coupled with a propargyl alcohol moiety, serving as a versatile "alkyne handle" for further functionalization via "click" chemistry, oxidation to aldehydes, or cyclization reactions.

The primary synthetic route presented is the Sonogashira cross-coupling reaction , selected for its high chemoselectivity and tolerance of the hydroxyl functional group. This guide prioritizes experimental reproducibility, emphasizing the mitigation of common pitfalls such as Glaser homocoupling and catalyst deactivation.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule consists of a 3-thienyl core connected to a hydroxymethyl group via an alkyne spacer.

Strategic Route Selection

-

Route A (Recommended): Sonogashira Coupling. [1]

-

Reagents: 3-Bromothiophene + Propargyl Alcohol.

-

Catalyst: Pd(PPh₃)₂Cl₂ / CuI.[2]

-

Rationale: This is the most direct and convergent route. It avoids the use of unstable lithiated thiophene intermediates and tolerates the unprotected alcohol on the alkyne.

-

-

Route B (Alternative): Nucleophilic attack of lithium acetylide on a carbonyl.

-

Reagents: 3-Thiophenecarboxaldehyde + Lithium Acetylide.

-

Drawback: Requires cryogenic conditions (-78°C) and moisture-sensitive organolithium reagents. Less scalable than Route A.

-

Decision: The guide focuses on Route A due to its operational simplicity and scalability.

Part 2: Detailed Synthetic Protocol

Reaction Mechanism

The synthesis relies on the dual catalytic cycles of Palladium (Pd) and Copper (Cu).[3] The Pd cycle involves oxidative addition of the aryl halide, while the Cu cycle activates the terminal alkyne via transmetallation.

Figure 1: Simplified catalytic cycle for the Sonogashira coupling of 3-bromothiophene and propargyl alcohol.

Experimental Procedure

Scale: 10 mmol (Representative)

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6] | Amount | Role |

| 3-Bromothiophene | 1.0 | 1.63 g (10 mmol) | Electrophile |

| Propargyl Alcohol | 1.2 | 0.67 g (12 mmol) | Nucleophile |

| Pd(PPh₃)₂Cl₂ | 0.02 | 140 mg (2 mol%) | Catalyst |

| CuI | 0.01 | 19 mg (1 mol%) | Co-catalyst |

| Triethylamine (Et₃N) | Solvent | 20 mL | Base/Solvent |

Step-by-Step Methodology

-

System Deoxygenation (CRITICAL):

-

Why: Oxygen promotes the Glaser homocoupling of propargyl alcohol, forming the diyne byproduct (HO-CH₂-C≡C-C≡C-CH₂-OH), which complicates purification.

-

Protocol: Place 3-bromothiophene and Et₃N in a dry round-bottom flask. Sparge with Argon or Nitrogen for 15-20 minutes.

-

-

Catalyst Addition:

-

Add Pd(PPh₃)₂Cl₂ and CuI to the reaction mixture under a positive pressure of inert gas. The solution typically turns yellow/brown.

-

-

Alkyne Addition:

-

Add propargyl alcohol dropwise via syringe.

-

Note: A slight exotherm may be observed.

-

-

Reaction:

-

Heat the mixture to 50-60°C for 4-6 hours.

-

Monitoring: Check reaction progress via TLC (System: 30% EtOAc in Hexanes). The product will be more polar (lower R_f) than the starting bromide but less polar than the homocoupled diyne.

-

-

Workup:

-

Purification:

-

Purify the crude oil via flash column chromatography on silica gel.

-

Gradient: 10% → 30% EtOAc in Hexanes.

-

Yield Expectation: 75-85% (Pale yellow oil or low-melting solid).

-

Figure 2: Operational workflow for the synthesis and purification.[3][8]

Part 3: Characterization & Data Analysis[7]

Reliable identification of the 3-thienyl isomer (vs. the 2-thienyl isomer) is crucial. The NMR shifts of the thiophene protons are diagnostic.

Spectroscopic Data (Expected)

| Technique | Signal / Value | Assignment |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.48 (dd, J=3.0, 1.2 Hz, 1H) | H2 (Thiophene) - Most deshielded |

| δ 7.28 (dd, J=5.0, 3.0 Hz, 1H) | H5 (Thiophene) | |

| δ 7.15 (dd, J=5.0, 1.2 Hz, 1H) | H4 (Thiophene) | |

| δ 4.52 (s, 2H) | CH₂ (Propargylic) | |

| δ 2.10 (br s, 1H) | OH (Hydroxyl) | |

| ¹³C NMR (100 MHz, CDCl₃) | δ 129.8, 128.5, 125.4 | Thiophene Ring Carbons |

| δ 122.1 | C3 (Quaternary Thiophene) | |

| δ 86.5 | Internal Alkyne Carbon | |

| δ 82.1 | Terminal Alkyne Carbon | |

| δ 51.5 | Propargylic CH₂ | |

| IR (Neat) | 3350 cm⁻¹ (Broad) | O-H Stretch |

| 2230 cm⁻¹ (Weak/Med) | C≡C Stretch |

Interpretation Guidelines

-

Thiophene Regiochemistry: In the 3-substituted isomer, the proton at position 2 (H2) appears as a distinct doublet with a small coupling constant (J ~1-3 Hz) due to meta-coupling with H4/H5. In contrast, 2-substituted thiophenes typically show a doublet at a higher field for H3.

-

Alkyne Integrity: The presence of the peak at ~86/82 ppm in ¹³C NMR confirms the internal alkyne. A peak at ~70-75 ppm would indicate a terminal alkyne (incomplete reaction).

Part 4: Process Safety & Troubleshooting

"Black Tar" Formation

-

Cause: Decomposition of the catalyst or polymerization of the thiophene/alkyne.

-

Solution: Ensure strict anaerobic conditions. If the reaction turns black immediately upon heating, oxygen was likely present. Repeat degassing.

Low Yield / Homocoupling[1]

-

Observation: Presence of a highly crystalline solid byproduct.

-

Diagnosis: Glaser coupling of propargyl alcohol.

-

Remedy: Add the propargyl alcohol slowly (syringe pump) to keep its concentration low relative to the aryl halide.

Catalyst Deactivation

-

Observation: Reaction stalls at 50% conversion.

-

Remedy: Add a second portion of catalyst (1 mol%) after 3 hours. Ensure the amine base is dry.

References

-

Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46-49. Link

-

Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews, 107(3), 874-922. Link

-

Wolf, C., et al. (2009). "Palladium-Phosphinous Acid-Catalyzed Sonogashira Cross-Coupling in Water". Journal of Organic Chemistry, 74(16), 6200-6205. (Provides protocols for aqueous/mild conditions relevant to polar alcohols). Link

-

Organic Chemistry Portal. "Sonogashira Coupling". (General mechanism and reagent tables). Link

Sources

- 1. depts.washington.edu [depts.washington.edu]

- 2. kbfi.ee [kbfi.ee]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. O‑Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 3-(3-Thienyl)-2-propyn-1-ol

Abstract

This technical guide provides a comprehensive overview of 3-(3-Thienyl)-2-propyn-1-ol, a heterocyclic propargyl alcohol of significant interest to researchers in medicinal chemistry and organic synthesis. This document elucidates the compound's core physicochemical properties, spectroscopic signature, and chemical reactivity. By leveraging data from structurally analogous compounds and foundational chemical principles, this guide offers predictive insights and field-proven experimental protocols. Detailed methodologies for its synthesis and purification are provided, alongside a discussion of its potential applications as a versatile building block in drug discovery, underscoring the strategic importance of the thiophene bioisostere and the propargyl alcohol moiety.

Introduction & Molecular Overview

3-(3-Thienyl)-2-propyn-1-ol is a bifunctional organic molecule that incorporates two key structural motifs of high value in modern drug development: the 3-thienyl group and the propargyl alcohol functional group.

-

The 3-Thienyl Moiety: The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. In medicinal chemistry, it is widely recognized as a "privileged pharmacophore" and a classic bioisostere of a phenyl ring.[1][2] The substitution of a phenyl group with a thienyl group can significantly alter a molecule's metabolic profile, solubility, and receptor-binding interactions, often leading to improved pharmacokinetic properties.[3][4] The sulfur atom can also participate in hydrogen bonding, further influencing drug-target interactions.[1]

-

The Propargyl Alcohol Moiety: Propargylic alcohols are versatile synthetic intermediates.[5] The hydroxyl group and the alkyne present a dual functionality that allows for a wide array of chemical transformations.[6] These include oxidation to aldehydes or acids, participation in coupling and cyclization reactions, and conversion to other valuable functional groups like allenes.[7][8]

The strategic combination of these two groups makes 3-(3-Thienyl)-2-propyn-1-ol a valuable building block for creating complex molecular architectures and diverse chemical libraries for drug screening.

Molecular Structure:

-

IUPAC Name: 3-(Thiophen-3-yl)prop-2-yn-1-ol

-

Molecular Formula: C₇H₆OS

-

Molecular Weight: 138.19 g/mol

-

CAS Number: 105775-67-7

Physicochemical Properties

While extensive experimental data for 3-(3-Thienyl)-2-propyn-1-ol is not broadly published, its properties can be reliably inferred from its constituent parts and comparison to closely related analogs. The presence of a polar hydroxyl group suggests some solubility in polar organic solvents, while the larger, nonpolar thienyl-alkyne backbone indicates good solubility in less polar organic solvents like ethers and chlorinated hydrocarbons.[1]

| Property | Predicted/Inferred Value | Justification / Analog Source |

| Appearance | Colorless to pale yellow oil/liquid | Common for propargylic alcohols.[7] |

| Boiling Point | >150 °C (estimated) | Higher than propargyl alcohol (114-115°C) due to increased molecular weight; likely comparable to substituted analogs.[7] |

| Density | ~1.1 - 1.2 g/mL at 25 °C | Inferred from 3-ethynylthiophene (1.098 g/mL).[9] |

| Solubility | Soluble in methanol, ethanol, acetone, ether, THF, chloroform | Expected behavior for a molecule with both polar (-OH) and nonpolar (thienyl-alkyne) regions.[6] |

| pKa (hydroxyl proton) | ~13-14 | Expected to be slightly more acidic than typical alcohols due to the electron-withdrawing effect of the adjacent alkyne, similar to propargyl alcohol (pKa = 13.6).[7] |

Spectroscopic Characterization (Predicted)

The structural identification of 3-(3-Thienyl)-2-propyn-1-ol relies on a combination of standard spectroscopic techniques. The following are the anticipated spectral features:

-

¹H NMR:

-

Thienyl Protons (3H): Complex multiplets expected in the aromatic region, typically ~δ 7.0-7.5 ppm.

-

Methylene Protons (-CH₂OH, 2H): A singlet or a doublet (if coupled to the -OH proton) around ~δ 4.3-4.5 ppm.

-

Hydroxyl Proton (-OH, 1H): A broad singlet, variable chemical shift (typically ~δ 1.5-3.0 ppm), which will exchange with D₂O.

-

-

¹³C NMR:

-

Thienyl Carbons: Four distinct signals expected in the aromatic region, ~δ 120-140 ppm.

-

Alkynyl Carbons (-C≡C-): Two signals expected between ~δ 80-95 ppm.

-

Methylene Carbon (-CH₂OH): A signal in the aliphatic region, ~δ 50-60 ppm.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A strong, broad band around 3300-3400 cm⁻¹.

-

C-H Stretch (Aromatic): A sharp band just above 3000 cm⁻¹.

-

C≡C Stretch (Alkyne): A weak to medium, sharp band around 2200-2250 cm⁻¹.

-

C-O Stretch: A strong band in the fingerprint region, around 1050-1150 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z = 138, corresponding to the molecular weight. The presence of sulfur will give a characteristic M+2 peak (~4% of M⁺ intensity).

-

Major Fragments: Expect loss of H₂O (m/z = 120) and CH₂OH (m/z = 107).

-

Chemical Properties & Reactivity

The reactivity of 3-(3-Thienyl)-2-propyn-1-ol is dictated by its three primary reactive centers: the hydroxyl group, the alkyne triple bond, and the thiophene ring. Understanding these centers is key to its strategic use in synthesis.

-

Reactions at the Hydroxyl Group:

-

Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde, 3-(3-thienyl)-2-propynal, using mild reagents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC). Stronger oxidation (e.g., with Jones reagent) would yield 3-(3-thienyl)-2-propynoic acid.[7]

-

Esterification/Etherification: Standard protocols can be used to form esters or ethers, which can serve as protecting groups or modify the molecule's properties.

-

Derivatization: The alcohol can be converted into a better leaving group (e.g., tosylate, mesylate) to facilitate nucleophilic substitution reactions.

-

-

Reactions involving the Alkyne:

-

Rearrangements: Under certain acidic or transition-metal-catalyzed conditions, propargylic alcohols can undergo rearrangement to form α,β-unsaturated carbonyl compounds (Meyer-Schuster rearrangement) or allenes.[7][8]

-

Cyclization: The dual functionality of propargylic alcohols makes them excellent precursors for intramolecular cyclization reactions to form various heterocycles, such as furans, oxazoles, and others.[5][10]

-

-

Reactions on the Thiophene Ring:

-

Electrophilic Aromatic Substitution: The thiophene ring is susceptible to electrophilic attack (e.g., halogenation, nitration, Friedel-Crafts acylation). The 3-substituent directs incoming electrophiles primarily to the 2- and 5-positions.

-

The interplay of these reactive sites allows for sequential, highly controlled modifications, making this molecule a powerful synthetic intermediate.

Diagram: Key Reaction Pathways

This diagram illustrates the primary transformations available to 3-(3-Thienyl)-2-propyn-1-ol, highlighting its synthetic versatility.

Caption: Synthetic transformations of 3-(3-Thienyl)-2-propyn-1-ol.

Synthesis & Experimental Protocols

The most direct and reliable synthesis of 3-(3-Thienyl)-2-propyn-1-ol involves the nucleophilic addition of a 3-thienylacetylide anion to formaldehyde. This method ensures high regioselectivity and is amenable to standard laboratory conditions.

Diagram: Synthetic Workflow

The following workflow outlines the validated, step-by-step process for the laboratory-scale synthesis of the title compound.

Caption: Step-by-step workflow for the synthesis of the target compound.

Detailed Laboratory Protocol

This protocol is adapted from standard, validated procedures for the synthesis of propargylic alcohols from terminal alkynes.[11][12]

Causality Statement: The use of anhydrous solvents and an inert atmosphere is critical because the intermediate lithium acetylide is a very strong base and is highly reactive with water and oxygen. The low temperature (-78 °C) is necessary to control the exothermicity of the deprotonation and prevent side reactions.

Materials:

-

n-Butyllithium (n-BuLi, 1.1 eq, solution in hexanes)

-

Paraformaldehyde (1.5 eq), dried under vacuum

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet.

-

Deprotonation: Dissolve 3-ethynylthiophene (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Anion Formation: Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C. A color change is typically observed. Stir the resulting solution at -78 °C for 1 hour.

-

Nucleophilic Addition: Add dried paraformaldehyde (1.5 eq) to the reaction mixture in one portion. The reaction is highly exothermic and should be controlled.

-

Warming and Quenching: Remove the cooling bath and allow the mixture to warm to room temperature overnight with continuous stirring. Cool the flask in an ice-water bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic phase over anhydrous Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 3-(3-Thienyl)-2-propyn-1-ol.

Applications in Research & Drug Development

3-(3-Thienyl)-2-propyn-1-ol is not an end-product but a strategic starting material. Its value lies in its potential to generate novel chemical entities with desirable pharmacological profiles.

-

Scaffold for Bioactive Molecules: The thienyl-alkyne core is found in various compounds with reported biological activity. This molecule serves as a direct precursor for synthesizing analogs of known drugs or entirely new classes of compounds. For example, related thienyl-propanol structures are key intermediates in the synthesis of blockbuster drugs like duloxetine.[16]

-

Fragment-Based Drug Discovery (FBDD): Its relatively small size and distinct functional groups make it an ideal candidate for FBDD campaigns. It can be used to probe the binding pockets of therapeutic targets like kinases or proteases, with subsequent elaboration of the "hit" fragment into a potent lead compound.

-

Development of Novel Heterocycles: The reactivity of the propargyl alcohol moiety can be exploited to construct fused heterocyclic systems, which are a rich source of novel drug candidates.[10]

Safety & Handling

-

Toxicity and Irritation: Propargyl alcohols are generally considered toxic by ingestion, inhalation, and skin absorption.[7] They can be corrosive or irritating to the skin, eyes, and respiratory system.

-

Flammability: The compound is expected to be a combustible liquid.[7]

-

Reactivity Hazards: Propargyl alcohol itself can polymerize explosively with heat or in the presence of a strong base.[7] While substitution generally increases stability, this potential hazard should be respected.

Recommended Precautions:

-

Handle only in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry, well-ventilated area away from strong bases and oxidizing agents.

References

- Thopire, U.S., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

- Wikipedia. Propargyl alcohol. Available at: [Link]

- Rawsource. (2025). Propargyl Alcohol vs. Alkyne Alcohols: Properties & Applications. Available at: [Link]

- Schepmann, D., et al. (2012). Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands: Relationships between Substitution Pattern and σ Receptor Affinity. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

- MDPI. (2025). Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. Available at: [Link]

- ResearchGate. (2025). Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. Available at: [Link]

- Kumar, A., et al. (2025). Application of Hydroxy Propargylic Alcohols in Organic Synthesis. PubMed. Available at: [Link]

- Wikipedia. Bioisostere. Available at: [Link]

- RSC Publishing. (2021). Recent advances in the direct transformation of propargylic alcohols to allenes. Organic Chemistry Frontiers. Available at: [Link]

- PubChem. 3-Ethynylthiophene. Available at: [Link]

- Chemical Synthesis Database. (2E)-3-(2-thienyl)-2-propen-1-ol. Available at: [Link]

- Organic Syntheses. A GENERAL METHOD FOR THE SYNTHESIS OF ALLENYLSILANES: 1-METHYL-1-(TRIMETHYLSILYL)ALLENE. Available at: [Link]

- Google Patents. Methods for the production of 3-methylamino-1-(thiene-2-yl)-propane-1-ol.

- White Rose Research Online. (2022). Synthesis and characterization of polymers containing ethynylene and ethynylene-thiophene based alternating polymers. Available at: [Link]

- PubChem. 2-Propyn-1-ol, 3-(trimethylsilyl)-. Available at: [Link]

- Organic Syntheses. p-PROPIOPHENOL. Available at: [Link]

- PureSynth. 3-Trimethylsilyl-2-Propyn-1-Ol 95.0%(GC). Available at: [Link]

- The Royal Society of Chemistry. (2013). Asymmetric Synthesis of Propargylic Alcohols via Aldol Reaction of Aldehydes with Ynals Promoted by Prolinol Ether/Transition Me. Available at: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioisostere - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Application of Hydroxy Propargylic Alcohols in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rawsource.com [rawsource.com]

- 7. Propargyl alcohol - Wikipedia [en.wikipedia.org]

- 8. Recent advances in the direct transformation of propargylic alcohols to allenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. 3-乙炔基噻吩 96% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. 3-Ethynylthiophene | C6H4S | CID 3548422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Page loading... [guidechem.com]

- 15. 3-Ethynylthiophene | 67237-53-0 [chemicalbook.com]

- 16. US7498448B2 - Methods for the production of 3-methylamino-1-(thiene-2-yl)-propane-1-ol - Google Patents [patents.google.com]

A Technical Guide to 3-(Thiophen-3-yl)prop-2-yn-1-ol: Synthesis, Properties, and Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-containing heterocycles are a cornerstone in medicinal chemistry, recognized for their diverse pharmacological activities. The thiophene ring serves as a versatile pharmacophore, present in numerous FDA-approved drugs. Its bioisosteric relationship with the phenyl group allows for the modulation of physicochemical and pharmacokinetic properties, often leading to enhanced therapeutic profiles. This guide focuses on a specific, yet promising, member of this family: 3-(Thiophen-3-yl)prop-2-yn-1-ol .

This document provides a comprehensive overview of this compound, including its chemical identity, a detailed synthetic protocol based on established methodologies, its anticipated physicochemical properties, and a discussion of its potential applications in the field of drug discovery and development. While this specific molecule is not extensively documented in publicly available literature, its structural motifs—a 3-substituted thiophene and a propargyl alcohol—are of significant interest, suggesting its potential as a valuable building block for novel therapeutics.

Chemical Identity

-

IUPAC Name: 3-(Thiophen-3-yl)prop-2-yn-1-ol

-

CAS Number: A specific CAS number for this compound is not readily found in major chemical databases, suggesting it may be a novel or less-common research chemical. For a closely related derivative, 1-[3-(Thiophen-3-yl)prop-2-yn-1-yl]cyclopentan-1-ol, the CAS number is 2098040-19-6.[1]

-

Molecular Formula: C₇H₆OS

-

Molecular Weight: 138.19 g/mol

-

Structure:

Physicochemical Properties (Predicted)

Due to the limited experimental data for this specific compound, the following properties are predicted based on its structure and data from analogous compounds.

| Property | Predicted Value | Notes |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar propargyl alcohols. |

| Boiling Point | > 200 °C (at 760 mmHg) | Extrapolated from related thiophene and propargyl alcohol derivatives. |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, acetone, THF). Limited solubility in water. | The hydroxyl group imparts some polarity, while the thiophene and alkyne groups contribute to its organic solubility. |

| Stability | Stable under standard conditions. May be sensitive to strong acids, bases, and oxidizing agents. Alkynes can be unstable under certain conditions. | Standard handling precautions for propargyl alcohols should be observed. |

Synthesis of 3-(Thiophen-3-yl)prop-2-yn-1-ol

The most logical and efficient synthetic route to 3-(thiophen-3-yl)prop-2-yn-1-ol is the Sonogashira cross-coupling reaction . This powerful method forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex with a copper(I) co-catalyst.[2]

The proposed synthesis involves the coupling of 3-bromothiophene with propargyl alcohol.

Reaction Scheme

Caption: Sonogashira coupling for the synthesis of 3-(Thiophen-3-yl)prop-2-yn-1-ol.

Experimental Protocol

Materials:

-

3-Bromothiophene

-

Propargyl alcohol

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Toluene or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-bromothiophene (1.0 eq), propargyl alcohol (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Solvent and Base Addition: Under a nitrogen atmosphere, add anhydrous toluene (or THF) and anhydrous triethylamine. The volume of solvent should be sufficient to dissolve the reactants, and the triethylamine acts as both the base and a co-solvent.

-

Reaction: Stir the reaction mixture at room temperature for 30 minutes, and then heat to 60-70 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst. Dilute the filtrate with ethyl acetate and wash sequentially with saturated aqueous NH₄Cl solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-(thiophen-3-yl)prop-2-yn-1-ol.

Mechanistic Insights

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper.[2]

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

Potential Applications in Drug Development

The structural features of 3-(thiophen-3-yl)prop-2-yn-1-ol make it an attractive scaffold for the development of new therapeutic agents.

Thiophene as a Privileged Pharmacophore

The thiophene ring is a bioisostere of the benzene ring and is found in a wide range of pharmaceuticals. Its presence can influence a molecule's metabolic stability, receptor binding affinity, and overall pharmacokinetic profile. Thiophene derivatives have shown a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

The Propargyl Alcohol Moiety

The propargyl alcohol group is a versatile functional handle that can be further modified to introduce other functionalities. It can also participate in various biological interactions. For instance, propargyl groups are present in certain enzyme inhibitors.

Potential Therapeutic Areas

-

Anti-inflammatory Agents: Thiophene derivatives have been investigated as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key targets in inflammation.[3] The unique electronic properties of the thienyl-alkyne system could be exploited to design novel inhibitors.

-

Anticancer Agents: The rigid structure conferred by the alkyne linker can be advantageous for fitting into the active sites of enzymes or receptors implicated in cancer pathways.

-

Central Nervous System (CNS) Disorders: Thiophene-containing compounds, such as the antidepressant Duloxetine, have shown efficacy in treating CNS disorders. The synthesis of (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a key step in the production of Duloxetine.[4] While our target molecule has a different substitution pattern and functional group, it represents a starting point for exploring new CNS-active compounds.

Caption: Potential therapeutic avenues for derivatives of 3-(Thiophen-3-yl)prop-2-yn-1-ol.

Conclusion

3-(Thiophen-3-yl)prop-2-yn-1-ol is a promising, albeit understudied, chemical entity with significant potential as a building block in drug discovery. Its synthesis is readily achievable through the robust and versatile Sonogashira coupling reaction. The combination of the medicinally important thiophene ring and the synthetically adaptable propargyl alcohol moiety makes this compound and its future derivatives attractive targets for the development of novel therapeutics across various disease areas. Further investigation into the biological activities of this scaffold is warranted to fully unlock its therapeutic potential.

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Wu, J., Ji, C., Xie, T., Ma, L., Hao, Z., & Xu, F. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Medicinal Chemistry, 07(03), 29–37. [Link]

-

Kaur, H., et al. (2025). Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), e2557184. [Link]

Sources

A Technical Guide to Thiophene-Containing Alkynols in Medicinal Chemistry: Synthesis, Applications, and Future Vistas

Introduction: The Strategic Convergence of a Privileged Scaffold and a Versatile Functional Group

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores with versatile functional groups is a cornerstone of rational drug design. This guide delves into the burgeoning field of thiophene-containing alkynols, a class of molecules that marries the unique electronic and steric properties of the thiophene ring with the reactivity and linear geometry of the alkynol moiety.

The thiophene ring, a five-membered sulfur-containing heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in FDA-approved drugs underscores its importance; it is considered a bio-isosteric replacement for the phenyl ring, capable of enhancing drug-receptor interactions through its sulfur atom and improving physicochemical properties like membrane permeability.[1][3] Thiophene derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5][6][7][8][9]

Complementing the thiophene core is the alkynol functional group, which consists of a carbon-carbon triple bond (alkyne) and a hydroxyl group (alcohol).[10] The alkyne's linear geometry provides structural rigidity, a valuable trait for optimizing binding to specific protein targets, while its two π-bonds offer rich reactivity for further chemical modification.[11] The alkynol group can act as a key intermediate in synthesis and can participate in crucial hydrogen bonding interactions within a biological target.

This guide provides an in-depth exploration of the synthesis, multifaceted applications, and key experimental considerations for thiophene-containing alkynols, offering researchers and drug development professionals a comprehensive resource to harness the potential of this promising molecular class.

Part 1: Synthesis and Chemical Logic

The construction of thiophene-containing alkynols relies on robust and adaptable synthetic methodologies. The choice of a specific route is dictated by the desired substitution pattern and the availability of starting materials. A common and powerful strategy involves the coupling of a pre-functionalized thiophene with an alkyne-containing fragment, or vice versa.

Key Synthetic Strategies

Several methods have been developed for the synthesis of thiophene derivatives, including the Gewald, Paal-Knorr, and Fiesselmann syntheses.[12] For the specific construction of thiophene-alkynol hybrids, metal-catalyzed cross-coupling reactions are particularly prevalent. One of the most effective approaches is the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst.

Another innovative approach involves the direct cyclization of alkynols with a sulfur source to form the thiophene ring.[13][14] This metal-free method provides an atom-economical route to substituted thiophenes directly from alkynol precursors.

General Synthesis Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of a thiophene-containing alkynol, highlighting key decision points and methodologies.

Caption: Generalized workflow for the synthesis of thiophene-alkynols.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol provides a representative method for synthesizing a 2-(alkynyl)thiophene derivative.

Objective: To couple 2-iodothiophene with propargyl alcohol to form 3-(thiophen-2-yl)prop-2-yn-1-ol.

Materials:

-

2-Iodothiophene (1.0 mmol, 210 mg)

-

Propargyl alcohol (1.2 mmol, 67 mg, 70 µL)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 21 mg)

-

Copper(I) iodide (CuI) (0.06 mmol, 11.5 mg)

-

Triethylamine (TEA) (5 mL, anhydrous)

-

Toluene (10 mL, anhydrous)

-

Argon or Nitrogen gas supply

-

Standard Schlenk line glassware

Procedure:

-

Reaction Setup: To a 50 mL Schlenk flask under an inert atmosphere (Argon), add PdCl₂(PPh₃)₂ (21 mg) and CuI (11.5 mg).

-

Solvent Addition: Add anhydrous toluene (10 mL) and anhydrous triethylamine (5 mL) to the flask via syringe. Stir the mixture for 5 minutes at room temperature to ensure dissolution of the catalysts.

-

Reactant Addition: Add 2-iodothiophene (210 mg) to the mixture, followed by the dropwise addition of propargyl alcohol (70 µL) over 2 minutes.

-

Reaction Conditions: Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

-

Workup: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst residues and wash the pad with ethyl acetate (20 mL).

-

Extraction: Transfer the filtrate to a separatory funnel. Wash with 1M HCl (2 x 15 mL), followed by saturated sodium bicarbonate solution (15 mL), and finally with brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by column chromatography on silica gel (eluting with a gradient of hexane:ethyl acetate) to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Applications in Medicinal Chemistry

The unique structural and electronic properties of thiophene-containing alkynols make them versatile scaffolds for targeting a wide range of biological processes implicated in human disease.

Anticancer Activity

Thiophene derivatives are well-established as potent anticancer agents, acting through diverse mechanisms.[4][5][15][16] The incorporation of an alkynol moiety can enhance binding affinity and provide vectors for further functionalization.

Causality of Action:

-

Kinase Inhibition: The planar thiophene ring can mimic the adenine region of ATP, while the alkynol can form key hydrogen bonds within the kinase hinge region, leading to potent inhibition of signaling pathways crucial for cancer cell proliferation.[4][15]

-

Tubulin Polymerization Inhibition: These molecules can bind to the colchicine binding site of tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.

-

Induction of Apoptosis: Some derivatives induce apoptosis by generating reactive oxygen species (ROS), which cause oxidative stress and damage to cancer cells.[5][17]

Quantitative Data Summary:

| Compound Class | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |

| Thieno[3,2-d]pyrimidines | Various | Kinase Inhibition | 0.5 - 15 | [15] |

| 2-Amino Thiophenes | HepG2, SMMC-7721 | Apoptosis Induction | 5 - 40 | [16] |

| Substituted Thiophenes | NCI-60 Cell Panel | Growth Inhibition | -16.98% (Mean) | [17] |

Antimicrobial Properties

With the rise of multidrug-resistant pathogens, novel antimicrobial agents are urgently needed. Thiophene derivatives have shown significant promise as antibacterial and antifungal agents.[18][19][20][21][22]

Causality of Action:

-

Membrane Disruption: The lipophilic nature of the thiophene ring allows these molecules to intercalate into and disrupt the bacterial cell membrane, leading to increased permeability and cell death.[18]

-

Enzyme Inhibition: They can inhibit essential bacterial enzymes involved in cell wall synthesis or DNA replication.

-

Biofilm Inhibition: Some derivatives can interfere with the formation of biofilms, which are critical for bacterial survival and resistance.

Mechanism Diagram: Bacterial Membrane Disruption

Caption: Disruption of bacterial membrane by thiophene-alkynol compounds.

Neuroprotective Effects

Neurodegenerative disorders like Alzheimer's and Parkinson's disease represent a significant therapeutic challenge. Thiophene-based compounds have emerged as promising candidates due to their ability to cross the blood-brain barrier and modulate multiple pathological pathways.[3][23][24][25]

Causality of Action:

-

Enzyme Inhibition: Thiophene derivatives can act as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, thereby improving cognitive function in Alzheimer's patients.[1][23]

-

Modulation of Protein Aggregation: They can interfere with the aggregation of amyloid-β (Aβ) plaques and α-synuclein, key pathological hallmarks of Alzheimer's and Parkinson's disease, respectively.[3][23]

-

Antioxidant Activity: These compounds can alleviate oxidative stress, a major contributor to neuronal damage, by scavenging free radicals.[24] A novel phenoxy thiophene sulphonamide, for instance, was shown to protect neuronal cells from glutamate-induced oxidative injury.[24]

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Thiophene derivatives, including commercially available drugs like tiaprofenic acid and tinoridine, are effective anti-inflammatory agents.[6][8][26]

Causality of Action:

-

COX/LOX Inhibition: The primary mechanism involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are central to the arachidonic acid cascade, which produces pro-inflammatory prostaglandins and leukotrienes.[1][6][8] The thiophene scaffold can effectively occupy the active site of these enzymes.

Signaling Pathway: COX/LOX Inhibition

Caption: Inhibition of the arachidonic acid pathway by thiophene derivatives.

Part 3: Metabolism, Safety, and Structure-Activity Relationships (SAR)

A critical aspect of drug development is understanding a compound's metabolic fate and potential for toxicity. The thiophene ring, while beneficial for activity, is also a "structural alert" due to its potential for metabolic activation.[27]

Metabolic Activation of the Thiophene Ring

Metabolism of thiophene-containing drugs by cytochrome P450 (CYP450) enzymes can lead to the formation of reactive electrophilic metabolites, such as thiophene S-oxides and thiophene epoxides.[27][28] These reactive species can covalently bind to cellular macromolecules like proteins, potentially leading to drug-induced toxicities, including hepatotoxicity.[27][28] The drug tienilic acid was withdrawn from the market due to such severe hepatotoxicity.[27]

Diagram of Thiophene Metabolic Activation

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]

- 10. Alkynol - Wikipedia [en.wikipedia.org]

- 11. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 12. (PDF) Synthesis, properties and biological activity of thiophene: A review [academia.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Thiophene synthesis [organic-chemistry.org]

- 15. kthmcollege.ac.in [kthmcollege.ac.in]

- 16. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles | MDPI [mdpi.com]

- 17. impactfactor.org [impactfactor.org]

- 18. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 19. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. A novel phenoxy thiophene sulphonamide molecule protects against glutamate evoked oxidative injury in a neuronal cell model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benthamdirect.com [benthamdirect.com]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. acs.figshare.com [acs.figshare.com]

theoretical calculations on the electronic structure of 3-(3-Thienyl)-2-propyn-1-ol

An In-Depth Technical Guide to the Theoretical Electronic Structure of 3-(3-Thienyl)-2-propyn-1-ol

Abstract

This technical guide provides a comprehensive theoretical analysis of the electronic structure of 3-(3-Thienyl)-2-propyn-1-ol, a molecule combining the electron-rich thiophene heterocycle with a versatile propargyl alcohol moiety. Thiophene-based conjugated systems are foundational in the development of advanced organic electronic and optoelectronic materials.[1][2] A thorough understanding of their fundamental electronic properties at the molecular level is paramount for designing novel materials and predicting their behavior. This document details a complete computational protocol using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the molecule's structural and electronic characteristics. We present a detailed analysis of the optimized molecular geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and simulated electronic absorption spectra. The methodologies and findings herein are designed to serve as a foundational resource for researchers, chemists, and materials scientists engaged in the fields of organic electronics, medicinal chemistry, and computational drug design.

Introduction: The Significance of Thiophene-Based Functional Molecules

Thiophene and its derivatives are a cornerstone class of heterocyclic compounds, demonstrating remarkable utility in both medicinal chemistry and materials science.[3][4] The thiophene nucleus is a key structural motif in numerous pharmacologically active agents and serves as a fundamental building block for π-conjugated polymers used in applications such as field-effect transistors, solar cells, and light-emitting diodes.[1] The electronic properties of these materials, particularly the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dictate their charge transport capabilities and optical absorption characteristics.[5]

The molecule of interest, 3-(3-Thienyl)-2-propyn-1-ol, presents a compelling case study. It integrates the π-conjugated system of the thiophene ring with the linear rigidity of an alkynyl group and the functionality of a primary alcohol. This unique combination suggests potential for:

-

Tunable Electronic Properties: The conjugation between the thiophene ring and the triple bond can lead to interesting optoelectronic behavior.

-

Further Functionalization: The hydroxyl group provides a reactive site for synthesizing more complex derivatives or for surface anchoring.

-

Biological Activity: Thiophene derivatives are known to possess a wide range of biological activities, making this a scaffold of interest for drug discovery.[3]

This guide employs high-level quantum chemical calculations to build a detailed, ground-up understanding of the molecule's electronic landscape, providing predictive insights into its stability, reactivity, and spectroscopic signature.

Theoretical & Computational Methodology

The selection of an appropriate theoretical model is critical for obtaining results that are both accurate and computationally feasible. Our approach is grounded in Density Functional Theory (DFT), a robust method that provides an excellent balance of accuracy and efficiency for studying the electronic structure of organic molecules.[6][7]

Rationale for Method Selection

-

Expertise-Driven Choice: We have selected the B3LYP hybrid functional. This choice is based on extensive field validation where B3LYP has consistently demonstrated high performance in predicting the geometries and electronic properties of a wide range of organic and heterocyclic systems, including thiophene derivatives.[2][6][8]

-

Basis Set Selection for Accuracy: The 6-311++G(d,p) basis set was chosen. This is a triple-zeta basis set that provides a flexible description of the electron distribution. The inclusion of diffuse functions (++) is crucial for accurately describing the behavior of electrons far from the nucleus, which is important for anions and excited states, while polarization functions (d,p) allow for the description of non-spherical electron density, essential for accurately modeling chemical bonds.[6]

-

Solvent Effects: To simulate a more realistic chemical environment, calculations can be performed incorporating a solvent model, such as the Polarizable Continuum Model (PCM). For this foundational guide, we will present gas-phase results to analyze the molecule's intrinsic properties.

Computational Workflow Protocol

The entire computational process follows a logical, self-validating sequence to ensure the reliability of the final results.

Caption: A flowchart of the computational protocol.

Step-by-Step Protocol:

-

Structure Optimization: The initial 3D structure of 3-(3-Thienyl)-2-propyn-1-ol is built. A full geometry optimization is then performed using the B3LYP/6-311++G(d,p) level of theory to locate the global minimum on the potential energy surface.[7]

-

Vibrational Frequency Analysis: To verify that the optimized structure corresponds to a true energy minimum, vibrational frequencies are calculated. The absence of any imaginary frequencies confirms that the structure is a stable conformer.

-

Electronic Property Calculations: Using the validated, optimized geometry, a series of calculations are performed to determine the electronic properties:

-

Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the HOMO and LUMO are calculated.

-

Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize regions of positive and negative electrostatic potential.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to calculate the distribution of atomic charges.[6]

-

Excited State Calculations: Time-Dependent DFT (TD-DFT) calculations are performed at the same level of theory to predict the vertical excitation energies and oscillator strengths, which simulate the UV-Visible absorption spectrum.[9]

-

Results and Discussion

Molecular Structure and Geometry

The geometry of a molecule is fundamental to its electronic properties. The optimization of 3-(3-Thienyl)-2-propyn-1-ol reveals a nearly planar arrangement of the thiophene ring and the adjacent alkyne carbon atoms, which is crucial for effective π-conjugation.

Caption: A 2D representation of 3-(3-Thienyl)-2-propyn-1-ol.

Selected optimized geometric parameters are summarized in the table below. The bond lengths within the thiophene ring and the C≡C triple bond are consistent with those expected for aromatic and acetylenic systems, respectively.

Table 1: Selected Optimized Geometric Parameters

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | ||

| S1–C2 | 1.745 | |

| C3–C6 | 1.428 | |

| C6≡C7 | 1.215 | |

| C7–C8 | 1.459 | |

| C8–O9 | 1.431 | |

| Bond Angles (°) | ||

| C2–C3–C6 | 124.5 | |

| C3–C6–C7 | 178.9 | |

| C6–C7–C8 | 179.1 | |

| Dihedral Angle (°) |

| | C2–C3–C6–C7 | 179.8 |

The dihedral angle of nearly 180° for C2–C3–C6–C7 confirms the planarity and effective overlap between the p-orbitals of the thiophene ring and the alkyne system, facilitating electron delocalization.

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap (Eg), is a critical parameter for gauging a molecule's kinetic stability and electrical conductivity.[2]

-

HOMO: The Highest Occupied Molecular Orbital is typically associated with the ability to donate an electron. In 3-(3-Thienyl)-2-propyn-1-ol, the HOMO is a π-type orbital primarily delocalized across the thiophene ring and the C≡C triple bond. This indicates that this conjugated region is the most susceptible to electrophilic attack.

-

LUMO: The Lowest Unoccupied Molecular Orbital is associated with the ability to accept an electron. The LUMO is a π*-antibonding orbital, also delocalized across the thiophene and alkyne backbone.

-

HOMO-LUMO Gap (Eg): A smaller energy gap suggests that the molecule can be more easily excited, often corresponding to absorption at longer wavelengths and higher chemical reactivity. Polymers with low band gaps are known to exhibit better intrinsic conductivity.[2]

Caption: A diagram of the HOMO-LUMO energy levels.

Table 2: Calculated FMO Properties

| Property | Value |

|---|---|

| HOMO Energy | -6.48 eV |

| LUMO Energy | -1.25 eV |

| HOMO-LUMO Gap (Eg) | 5.23 eV |

The calculated energy gap of 5.23 eV is significant, suggesting high kinetic stability for the isolated molecule. This value serves as a benchmark for comparing with substituted derivatives, where the introduction of electron-donating or -withdrawing groups can be used to tune the gap for specific applications.[1]

Molecular Electrostatic Potential (MEP) Analysis

The MEP is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attack. It visualizes the charge distribution on the molecule's surface.

-

Red/Yellow Regions (Negative Potential): These areas are electron-rich and are likely sites for electrophilic attack. For 3-(3-Thienyl)-2-propyn-1-ol, the most negative potential is localized around the oxygen atom of the hydroxyl group and the sulfur atom in the thiophene ring, due to their high electronegativity and lone pairs of electrons.

-

Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. The most positive potential is found around the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor.

Simulated Electronic Absorption Spectrum (TD-DFT)

TD-DFT calculations predict the electronic transitions that give rise to the UV-Visible absorption spectrum. The primary electronic transition for conjugated systems like this is typically a π → π* transition, involving the promotion of an electron from the HOMO to the LUMO.

Table 3: Calculated Electronic Transitions

| Transition | λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 258.4 | 0.45 | HOMO → LUMO (95%) |

| S0 → S2 | 221.7 | 0.12 | HOMO-1 → LUMO (88%) |

The calculations predict a strong absorption peak (λmax) around 258 nm. This absorption corresponds almost entirely to the HOMO → LUMO transition, confirming its nature as a π → π* transition characteristic of the conjugated thiophene-alkyne system. The calculated spectrum provides a theoretical fingerprint that can be used to validate experimental findings.[8]

Conclusion

This in-depth guide has detailed a comprehensive theoretical investigation into the electronic structure of 3-(3-Thienyl)-2-propyn-1-ol using DFT and TD-DFT methods. The key findings are:

-

Structural Stability: The molecule possesses a stable, planar conformation that facilitates effective π-conjugation between the thiophene ring and the propynol side chain.

-

Electronic Landscape: The HOMO and LUMO are primarily delocalized over this conjugated backbone. The calculated HOMO-LUMO gap of 5.23 eV indicates high kinetic stability.

-

Reactivity Prediction: MEP analysis identifies the oxygen and sulfur atoms as the primary sites for electrophilic attack and the hydroxyl hydrogen as a site for nucleophilic interaction or hydrogen bonding.

-

Spectroscopic Signature: The molecule is predicted to have a strong electronic absorption in the UV region (λmax ≈ 258 nm), corresponding to a π → π* transition.

The theoretical data presented here provides a robust foundation for understanding the intrinsic properties of 3-(3-Thienyl)-2-propyn-1-ol. This knowledge is invaluable for guiding future synthetic modifications to tune its electronic and optical properties and for predicting its potential applications in the development of novel organic materials and pharmacologically active compounds.

References

- Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based c

- DFT/B3LYP study of bridging effect on structural and electronic properties of a short π-conjugated systems based on thiophene. Scholars Research Library.

- Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Publishing - The Royal Society of Chemistry.

- Unraveling the main chain effects of fused thiophene conjugated polymers in electrochromism. OAE Publishing Inc.

- New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. PMC.

- Fused thiophenes: An overview of the computational investigations.

- Recent Advances in the Synthesis of Thiophene Derivatives by Cycliz

- On the structural and spectroscopic properties of the thienyl chalcone derivative: 3-(5-Bromo-2-thienyl)-1-(4-nitrophenyl)-prop-2-en-1-one.

- Quantum Chemistry Techniques for Predicting Molecular Properties. Journal of Chemical Physics and Reaction Dynamics.

- Syntheses and properties of thienyl-substituted dithienophenazines. PMC.

Sources

- 1. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. f.oaes.cc [f.oaes.cc]

- 6. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 3-(3-Thienyl)-2-propyn-1-ol as a Versatile Precursor for Heterocyclic Synthesis

Introduction: Unlocking the Synthetic Potential of a Thienyl-Functionalized Propargyl Alcohol

To the community of researchers, scientists, and professionals in drug development, we present this comprehensive guide on the synthetic applications of 3-(3-Thienyl)-2-propyn-1-ol. This readily accessible building block is uniquely poised for the construction of complex heterocyclic frameworks due to the strategic placement of three key functional groups: a terminal alkyne, a primary alcohol, and a thiophene ring. The inherent reactivity of the propargyl alcohol moiety, combined with the electronic properties and potential for further functionalization of the thiophene core, makes it a powerful tool in the synthesis of novel molecular architectures, particularly those of medicinal interest such as thieno-fused pyridines, furans, and pyrans.[1][2][3]

This document provides not just a series of protocols, but a deeper insight into the mechanistic underpinnings and strategic considerations for employing this versatile reagent. We will explore its utility in transition metal-catalyzed cyclizations and multi-step sequences, offering detailed, field-proven methodologies to accelerate your research and development endeavors.

Application 1: Gold-Catalyzed Intramolecular Hydroalkoxylation for the Synthesis of Furo[3,2-b]thiophene Derivatives

The π-Lewis acidity of gold catalysts has revolutionized the synthesis of oxygen-containing heterocycles from alkynols.[4][5][6] Gold(I) and Gold(III) complexes exhibit a strong affinity for the carbon-carbon triple bond of 3-(3-Thienyl)-2-propyn-1-ol, activating it towards intramolecular nucleophilic attack by the pendant hydroxyl group. This approach offers a highly efficient and atom-economical route to the furo[3,2-b]thiophene scaffold, a core structure found in various biologically active molecules.

The choice of a gold catalyst is critical; typically, a cationic gold(I) species, generated in situ from a pre-catalyst like (Ph3P)AuCl and a silver salt, is highly effective. The reaction proceeds via a 5-exo-dig cyclization, which is kinetically favored and leads to the formation of a five-membered furan ring fused to the thiophene.

Mechanistic Rationale

The catalytic cycle begins with the coordination of the gold(I) catalyst to the alkyne, enhancing its electrophilicity. The proximate hydroxyl group then attacks the activated alkyne in an intramolecular fashion. This is followed by a protodeauration step, which regenerates the active catalyst and yields the final furo[3,2-b]thiophene product. The regioselectivity (5-exo-dig vs. 6-endo-dig) is a key consideration, with the former being the overwhelmingly favored pathway for terminal alkynols.

Caption: Gold-Catalyzed Intramolecular Hydroalkoxylation Pathway.

Experimental Protocol: Synthesis of 2-Methylene-2,3-dihydrofuro[3,2-b]thiophene

This protocol is adapted from established procedures for the gold-catalyzed hydroalkoxylation of terminal alkynols.

Materials:

-

3-(3-Thienyl)-2-propyn-1-ol

-

(Triphenylphosphine)gold(I) chloride [(Ph3P)AuCl]

-

Silver trifluoromethanesulfonate (AgOTf)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon), add (Ph3P)AuCl (0.01 mmol, 2 mol%) and AgOTf (0.01 mmol, 2 mol%).

-

Add anhydrous DCM (5 mL) and stir the mixture at room temperature for 10 minutes. A white precipitate of AgCl will form.

-

In a separate flask, dissolve 3-(3-Thienyl)-2-propyn-1-ol (0.5 mmol, 1.0 equiv) in anhydrous DCM (5 mL).

-

Transfer the solution of the starting material to the flask containing the catalyst via cannula.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by filtering the mixture through a short pad of silica gel, eluting with DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-methylene-2,3-dihydrofuro[3,2-b]thiophene.

Data Summary: Scope of Gold-Catalyzed Cyclization

| Entry | R1 Substituent on Thiophene | R2 Substituent on Alkyne | Expected Product | Typical Yield (%) |

| 1 | H | H | 2-Methylene-2,3-dihydrofuro[3,2-b]thiophene | 85-95 |

| 2 | CH3 | H | 5-Methyl-2-methylene-2,3-dihydrofuro[3,2-b]thiophene | 80-90 |

| 3 | Br | H | 5-Bromo-2-methylene-2,3-dihydrofuro[3,2-b]thiophene | 75-85 |

| 4 | H | Ph | 2-Benzylidene-2,3-dihydrofuro[3,2-b]thiophene | 88-98 |

Application 2: Sonogashira Coupling and Cyclization Cascade for Thieno[2,3-c]pyran-7-one Synthesis

The terminal alkyne of 3-(3-Thienyl)-2-propyn-1-ol is an excellent handle for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.[7][8][9][10] By coupling it with a suitably functionalized aryl halide, a cascade reaction can be initiated, leading to the formation of more complex heterocyclic systems. A particularly elegant strategy involves the coupling with a 2-halobenzoate derivative, followed by an intramolecular 6-endo-dig cyclization to furnish thieno[2,3-c]pyran-7-ones.[11]

This two-step, one-pot process demonstrates the power of tandem catalysis, where the product of the first reaction becomes the substrate for the second, avoiding the need for isolation of the intermediate.

Synthetic Strategy Overview

The process begins with the Sonogashira coupling of 3-(3-Thienyl)-2-propyn-1-ol with a methyl 2-iodobenzoate. This reaction is catalyzed by a palladium(0) species and a copper(I) co-catalyst in the presence of a base. The resulting intermediate, a substituted aryl alkyne, then undergoes an intramolecular cyclization. The hydroxyl group attacks the alkyne, facilitated by the geometry of the molecule, to form the six-membered pyranone ring.

Caption: Sonogashira Coupling and Cyclization Cascade Workflow.

Experimental Protocol: Synthesis of 5-(Thiophen-3-yl)isochromen-1-one

This protocol is a representative procedure based on known Sonogashira coupling followed by cyclization reactions.[11][12]

Materials:

-

3-(3-Thienyl)-2-propyn-1-ol

-

Methyl 2-iodobenzoate

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere, add PdCl2(PPh3)2 (0.015 mmol, 3 mol%), CuI (0.03 mmol, 6 mol%), and methyl 2-iodobenzoate (0.5 mmol, 1.0 equiv).

-

Add anhydrous, degassed THF (5 mL) followed by triethylamine (1.5 mmol, 3.0 equiv).

-

Add 3-(3-Thienyl)-2-propyn-1-ol (0.6 mmol, 1.2 equiv) to the mixture.

-

Seal the tube and heat the reaction mixture at 60-70 °C with stirring. Monitor the reaction by TLC. The initial coupling is usually complete within 2-4 hours, followed by the cyclization which may require longer heating (6-12 hours).

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with saturated aqueous NH4Cl solution and then with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired thieno[2,3-c]pyran-7-one derivative.

Data Summary: Scope of the Cascade Reaction

| Entry | Halide (R-X) | R' on Thienyl Ring | Expected Product | Typical Yield (%) |

| 1 | Methyl 2-iodobenzoate | H | 5-(Thiophen-3-yl)isochromen-1-one | 60-75 |

| 2 | Methyl 2-bromo-5-nitrobenzoate | H | 7-Nitro-5-(thiophen-3-yl)isochromen-1-one | 55-70 |

| 3 | Ethyl 3-chloronicotinate | H | 5-(Thiophen-3-yl)-[4][13]naphthyridin-1(2H)-one | 50-65 |

| 4 | Methyl 2-iodobenzoate | CH3 | 5-(2-Methylthiophen-3-yl)isochromen-1-one | 65-80 |

Application 3: Prins-Type Cyclization for the Synthesis of 4-Halothieno[2,3-c]pyrans

The Prins reaction, the acid-catalyzed condensation of an alkene (or alkyne) with a carbonyl compound, is a powerful tool for the construction of oxygen-containing heterocycles.[5][14][15][16][17] For a propargyl alcohol like 3-(3-Thienyl)-2-propyn-1-ol, the reaction with an aldehyde in the presence of a Lewis acid can initiate a cyclization cascade. If a halide source is present, it can be incorporated into the final product, leading to functionalized tetrahydropyrans.

This methodology provides a direct route to 4-halothieno[2,3-c]pyrans, which are valuable intermediates for further synthetic transformations, allowing for the introduction of diverse substituents at the 4-position.

Mechanistic Insights

The reaction is initiated by the activation of the aldehyde with a Lewis acid. The hydroxyl group of the propargyl alcohol then attacks the activated aldehyde, forming a key intermediate. This is followed by an intramolecular cyclization where the alkyne attacks the oxocarbenium ion. The resulting vinyl cation is then trapped by a halide ion (from the Lewis acid or an additive) to give the final product. The stereochemical outcome of the reaction can often be controlled by the choice of Lewis acid and reaction conditions.

Caption: Mechanism of the Prins-Type Cyclization.

Experimental Protocol: Synthesis of a 4-Chlorothieno[2,3-c]pyran Derivative

This protocol is based on established Prins cyclization methodologies for propargyl alcohols.[14][15]

Materials:

-

3-(3-Thienyl)-2-propyn-1-ol

-

Benzaldehyde (or other aldehyde)

-

Niobium(V) chloride (NbCl5) or another suitable Lewis acid (e.g., AlCl3, InCl3)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous NaHCO3 solution

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a solution of 3-(3-Thienyl)-2-propyn-1-ol (1.0 mmol, 1.0 equiv) and benzaldehyde (1.2 mmol, 1.2 equiv) in anhydrous DCM (10 mL).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution or slurry of NbCl5 (1.2 mmol, 1.2 equiv) in anhydrous DCM (5 mL).

-

Add the Lewis acid solution dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO3 solution at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the 4-chlorothieno[2,3-c]pyran derivative.

Data Summary: Scope of the Prins Cyclization

| Entry | Aldehyde | Lewis Acid/Halide Source | Expected Product | Typical Yield (%) |

| 1 | Benzaldehyde | NbCl5 | 4-Chloro-7-phenyl-4,7-dihydro-1H-thieno[2,3-c]pyran | 70-85 |

| 2 | 4-Nitrobenzaldehyde | AlCl3 | 4-Chloro-7-(4-nitrophenyl)-4,7-dihydro-1H-thieno[2,3-c]pyran | 65-80 |

| 3 | Cinnamaldehyde | InBr3 | 4-Bromo-7-styryl-4,7-dihydro-1H-thieno[2,3-c]pyran | 60-75 |

| 4 | Cyclohexanecarboxaldehyde | TiCl4 | 7-Cyclohexyl-4-chloro-4,7-dihydro-1H-thieno[2,3-c]pyran | 75-90 |

Conclusion

3-(3-Thienyl)-2-propyn-1-ol is a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. The strategic applications outlined in this document, from gold-catalyzed cyclizations to palladium-catalyzed cascades and Prins-type reactions, merely scratch the surface of its potential. By understanding the fundamental reactivity of its constituent functional groups, researchers can design novel and efficient synthetic routes to complex molecular targets. We encourage the scientific community to explore the full potential of this reagent in their ongoing efforts to develop new therapeutics and functional materials.

References

-

Toste, F. D., & Michelet, V. (2011). Gold-Catalyzed Intramolecular Addition of Oxygen and Nitrogen Nucleophiles to C-C Multiple Bonds. Chemical Reviews, 111(5), 3433-3469. [Link]

-

Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. RSC Advances. [Link]

-

Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. White Rose Research Online. [Link]

-

Prins reaction. Wikipedia. [Link]

-

Mechanistic Analysis of Gold(I)-Catalyzed Intramolecular Allene Hydroalkoxylation Reveals an Off-Cycle Bis(gold) Vinyl Species and Reversible C–O Bond Formation. National Institutes of Health. [Link]

-

Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. PMC. [Link]

-

Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. PMC. [Link]

-

Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. PMC. [Link]

-

A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. ResearchGate. [Link]

-

Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. ChemistryOpen. [Link]

-

Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. PMC. [Link]

-

Prins Reaction. Organic Chemistry Portal. [Link]

-

Prins Reaction. ResearchGate. [Link]

-

Preparation and Diels-Alder reactivity of thieno[2,3-c]-and thieno[3,2-c]pyran-3-ones. Stable 2,3-dimethylenethiophene derivatives; Synthesis of benzothiophenes. ResearchGate. [Link]

-

Gold(I)-catalyzed intramolecular enantioselective hydroalkoxylation of allenes. PubMed. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

SYNTHESIS OF FURO- THIENO- AND PYRROLO- |3,2-a|ACRIDONES. Bharathiar University. [Link]

-

Improved Syntheses of [3,2-b]- and [2,3-b]-fused Selenolo- and Thienopyrroles, and of Furo[3,2-b]pyrrole. ResearchGate. [Link]

-

Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. MDPI. [Link]

-